3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole

Catalog No.
S15933042
CAS No.
M.F
C14H15Cl2N3O2
M. Wt
328.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-H...

Product Name

3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole

IUPAC Name

4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol

Molecular Formula

C14H15Cl2N3O2

Molecular Weight

328.2 g/mol

InChI

InChI=1S/C14H15Cl2N3O2/c15-12-2-1-11(20)5-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2

InChI Key

SNUVNTFOEHWABV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(CC2=C(C=CC(=C2)O)Cl)(CN3C=NC=N3)O)Cl

3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole is a complex organic compound derived from Prothioconazole, which is widely recognized for its antifungal properties. The compound has a molecular formula of C14H15Cl2N3O and a molecular weight of approximately 312.19 g/mol. Its structure features a triazole ring and thiazole moiety, contributing to its biological activity and potential applications in agriculture and pharmaceuticals .

The chemical behavior of 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole includes several key reactions:

  • Oxidation: The hydroxyl group can be oxidized to form quinones under specific conditions.
  • Reduction: The compound can undergo reduction at the triazole ring, leading to the formation of dihydro derivatives.
  • Nucleophilic Substitution: The chlorocyclopropyl group can participate in nucleophilic substitution reactions, allowing for the replacement of chlorine with other nucleophiles.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride, which facilitate various transformations depending on the reaction conditions .

3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole exhibits significant antifungal activity, making it valuable in agricultural applications as a fungicide. Its mechanism involves inhibiting key enzymes involved in fungal cell wall synthesis, which is critical for the growth and reproduction of fungi. This compound's specific structural features enhance its binding affinity to target enzymes, resulting in effective inhibition of fungal pathogens .

The synthesis of 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole typically involves multi-step organic synthesis techniques. A common method includes:

  • Nucleophilic Substitution: Starting with 2-chloro-1-(1-chlorocyclopropyl)ethanone, the triazole ring is introduced through nucleophilic attack.
  • Formation of Hydroxy Group: The hydroxyl group is introduced via a hydrolysis reaction.
  • Final Purification: The product is purified through recrystallization or chromatography to yield the desired compound.

This synthetic pathway allows for the efficient production of the compound while maintaining high purity levels necessary for research and application .

The primary applications of 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole include:

  • Agricultural Fungicide: Used extensively to control fungal diseases in crops.
  • Pharmaceutical Research: Investigated for potential therapeutic uses due to its biological activity against various pathogens.
  • Chemical Intermediate: Serves as a precursor in the synthesis of other biologically active compounds .

Research into the interactions of 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole with biological targets has revealed its potential as an enzyme inhibitor. Studies indicate that it can effectively bind to active sites on enzymes involved in fungal metabolism, thereby disrupting their function and leading to cell death. Further investigations are ongoing to explore its interactions with other biological molecules and pathways .

Several compounds exhibit structural similarities or related biological activities to 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
ProthioconazoleC14H15ClN3OParent compound with similar antifungal properties
TebuconazoleC16H19ClN2OBroad-spectrum fungicide with different substituents
AzoxystrobinC22H23N3O5Strobilurin class fungicide with unique mode of action
DifenoconazoleC19H18ClN3OAnother triazole derivative used in agriculture

The uniqueness of 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to these similar compounds. Its dual action as both a fungicide and potential pharmaceutical agent sets it apart in research and application contexts .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

327.0541321 g/mol

Monoisotopic Mass

327.0541321 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-15

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